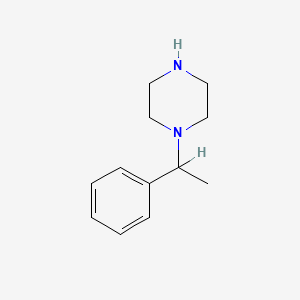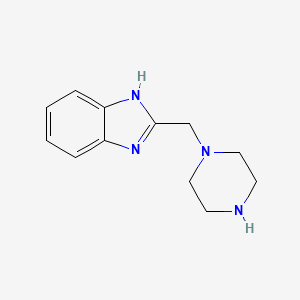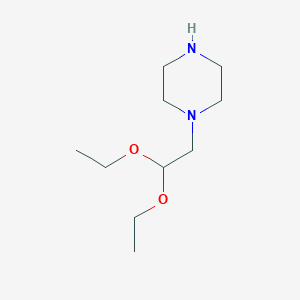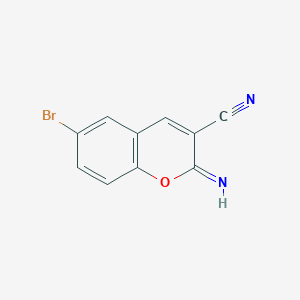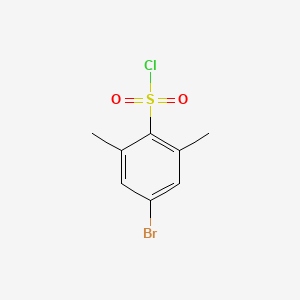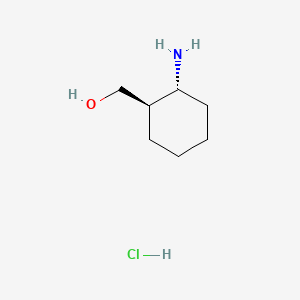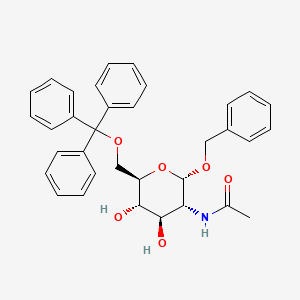
2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol (2-Bz-1-BtE) is a synthetic compound that has been recently synthesized and studied for its potential applications in scientific research. 2-Bz-1-BtE is a compound composed of two benzoxazoles and a tert-butylphenyl group. It has a molecular weight of approximately 288.4 g/mol and is soluble in organic solvents such as ethanol and dimethylformamide. 2-Bz-1-BtE is of particular interest due to its unique structure and potential applications in a variety of scientific research fields.
Scientific Research Applications
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to benzoxazole derivatives, which are known for their therapeutic properties. It could be investigated for its antimicrobial and anti-inflammatory activities, as well as its potential role in cancer treatment as a cytostatic agent .
Material Science
In material science, this compound could be utilized in the development of new polymeric materials . Its benzoxazole moiety might contribute to thermal stability and flame retardancy , making it suitable for high-performance materials used in extreme conditions .
Optical Sensors
The benzoxazole core of the compound is often associated with fluorescent properties , which can be harnessed in the creation of optical sensors . These sensors could be designed to detect environmental pollutants or to monitor chemical reactions by changes in fluorescence .
UV-Cured Coatings
The compound’s structure suggests it could act as a photo-initiator for UV-cured coatings, which are used in automotive and industrial applications. It could improve the curing process, leading to coatings with enhanced durability and resistance .
Analytical Chemistry
In analytical chemistry, this compound could be used as a chromatographic standard due to its unique structure. It could help in the identification and quantification of similar compounds in complex mixtures .
Biopharma Production
The benzoxazole derivative could be explored for its role in biopharma production, possibly as an intermediate in the synthesis of more complex molecules with pharmacological interest .
Advanced Battery Science
Lastly, the compound’s potential electrochemical properties could be investigated for use in advanced battery technologies . It might serve as an electrolyte additive or as part of the cathode material to enhance battery performance and longevity .
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDAXHITZJHBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375478 |
Source


|
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol | |
CAS RN |
849021-34-7 |
Source


|
| Record name | α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


